2-(2-ethynylphenoxy)tetrahydro-2H-pyran
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Overview
Description
2-(2-Ethynylphenoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C13H14O2 It is a derivative of tetrahydro-2H-pyran, featuring an ethynyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethynylphenoxy)tetrahydro-2H-pyran typically involves the reaction of 2-ethynylphenol with tetrahydro-2H-pyran under specific conditions. One common method is the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethynylphenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of brominated or nitrated phenoxy derivatives.
Scientific Research Applications
2-(2-Ethynylphenoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-ethynylphenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the phenoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Propynyloxy)tetrahydro-2H-pyran: Similar structure but with a propynyl group instead of an ethynyl group.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a bromoethoxy group instead of an ethynyl group.
2-(2-Methyl-3-(tetrahydro-2H-pyran-2-yloxy)propoxy)tetrahydro-2H-pyran: Features a more complex substitution pattern.
Uniqueness
2-(2-Ethynylphenoxy)tetrahydro-2H-pyran is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and biological activities.
Properties
CAS No. |
125130-98-5 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(2-ethynylphenoxy)oxane |
InChI |
InChI=1S/C13H14O2/c1-2-11-7-3-4-8-12(11)15-13-9-5-6-10-14-13/h1,3-4,7-8,13H,5-6,9-10H2 |
InChI Key |
CRBFDLCMFUQUEE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1OC2CCCCO2 |
Origin of Product |
United States |
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